1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide is a complex heterocyclic compound. It features a pyridazine ring fused with a pyrazolo-pyridine moiety, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-diazopyrrolidin-2-ones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, altering cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester .
- 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines .
Uniqueness
What sets 1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-17-12(19)3-2-11(16-17)13(20)15-9-5-7-18-10(8-9)4-6-14-18/h2-4,6,9H,5,7-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPIWUKHWCNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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